REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[Li]CCCC.[O:14]=[C:15]1[CH2:18][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:16]1>O1CCCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]2([OH:14])[CH2:18][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:16]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
2020 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
3566 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1064 g
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Type
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reactant
|
Smiles
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O=C1CC(C1)C(=O)OC
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Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12 L
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
with stirring at −78° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Into another 20-L 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
To this was added the resulting solution in the first flask dropwise
|
Type
|
STIRRING
|
Details
|
with stirring at −78° C
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Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight at 25° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 15 L of saturated aqueous NH4Cl
|
Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with 15 L of H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×5 L of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1×8 L of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC(C1)C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6500 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 274.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |